BE“GHE Foundational & Exploratory

Check Availability & Pricing

What are the physical and chemical properties
of n-butylferrocene?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Butylferrocene, 97%

Cat. No.: B12061408

An In-depth Technical Guide to the Physical and Chemical Properties of n-Butylferrocene

This guide provides a comprehensive overview of the physical and chemical properties of n-
butylferrocene, tailored for researchers, scientists, and professionals in drug development. The
information is presented to facilitate easy access and comparison, with quantitative data
summarized in structured tables. Methodologies for key experimental procedures are also
detailed.

Physical Properties

n-Butylferrocene is an organometallic compound, appearing as a dark orange to brown liquid at
room temperature.[1] It is characterized by a ferrocene core with a butyl group attached to one
of the cyclopentadienyl rings.

Table 1: General and Physical Properties of n-Butylferrocene
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Property Value Reference
Molecular Formula Ci4aHi1sFe [1112]
Molecular Weight 242.14 g/mol [11[2][3]
Appearance Dark orange to brown liquid [1]

Melting Point 10-12°C [1]

Boiling Point 232 °C at 630 mmHg [1]

Density 1.172 g/mL [1]

Refractive Index

1.5745-1.5785 @ 20°C

[2]

Flash Point

>110°C

Solubility

Insoluble in water

[4]

Chemical Properties

n-Butylferrocene exhibits chemical properties characteristic of ferrocene and its derivatives. It is
a stable compound but can be sensitive to air and is incompatible with strong oxidizing agents.
[5][6] Its applications in research and industry are primarily due to its electrochemical properties
and its use as a catalyst and in the synthesis of functional materials.[1]

Table 2: Chemical and Safety Properties of n-Butylferrocene

Property Description Reference
. Stable, but may be air
Stability N [51[6]
sensitive.
Incompatibilities Strong oxidizing agents. [51[6]
Hazard Statements Harmful if swallowed.
Store in a cool, dry place
under an inert atmosphere
Storage ) [7]
(e.g., nitrogen). Protect from
light.
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Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of n-butylferrocene. The following
sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of n-butylferrocene is expected to show characteristic
signals for the protons on the cyclopentadienyl rings and the butyl group. The unsubstituted
cyclopentadienyl ring protons typically appear as a singlet around 4.0-4.2 ppm. The protons
on the substituted cyclopentadienyl ring will show more complex splitting patterns in a similar
region. The protons of the butyl group will appear in the upfield region (around 0.9-2.3 ppm),
with chemical shifts and multiplicities corresponding to their position relative to the ferrocenyl
moiety.

e 13C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the
cyclopentadienyl rings and the butyl group. The carbon atoms of the unsubstituted
cyclopentadienyl ring typically resonate around 68-70 ppm. The substituted cyclopentadienyl
ring will show a signal for the carbon attached to the butyl group at a different chemical shift,
often downfield, due to the substituent effect, while the other carbons of that ring will also
have distinct chemical shifts.[8] The carbons of the butyl group will appear in the aliphatic
region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of n-butylferrocene is expected to exhibit characteristic absorption bands
for the ferrocene core and the butyl substituent. Key expected peaks include:

e C-H stretching vibrations of the cyclopentadienyl rings around 3100 cm™2,

e C-C stretching vibrations within the cyclopentadienyl rings around 1410, 1100, and 1000

cm™i,

e A characteristic peak around 810-820 cm~1 for the C-H out-of-plane bending of the
cyclopentadienyl rings.[9]

 Vibrations associated with the Fe-cyclopentadienyl ring interaction below 500 cm~1.[9]
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e C-H stretching and bending vibrations of the butyl group in the 2850-2960 cm~* and 1375-
1465 cm~1 regions, respectively.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties and a
general synthetic approach.

Determination of Density

The density of liquid n-butylferrocene can be determined using the volumetric method:

Tare the Balance: Place a clean, dry graduated cylinder on a digital balance and tare the
balance to zero.[10][11]

o Measure Volume: Carefully add a known volume of n-butylferrocene to the graduated
cylinder. Record the volume, reading from the bottom of the meniscus.[4][11]

o Measure Mass: Place the graduated cylinder containing the n-butylferrocene back on the
tared balance and record the mass.[4][11]

o Calculate Density: The density is calculated by dividing the mass of the liquid by its volume
(Density = Mass/Volume).[12]

o Repeatability: Repeat the measurement at least three times to ensure accuracy and
calculate the average density.

Determination of Refractive Index

The refractive index of n-butylferrocene can be measured using an Abbe refractometer:

» Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive
index at a specific temperature.

o Sample Application: Apply a few drops of n-butylferrocene to the clean, dry prism surface of
the refractometer.
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o Measurement: Close the prisms and allow the sample to reach thermal equilibrium with the
instrument, which is typically thermostatted at 20°C.

» Reading: Look through the eyepiece and adjust the knob to bring the dividing line between
the light and dark fields into sharp focus on the crosshairs.

e Record Value: Read the refractive index value from the instrument's scale.[13]

Synthesis of n-Butylferrocene

A common method for the synthesis of n-butylferrocene is the Friedel-Crafts acylation of
ferrocene followed by reduction.

e Acylation:

o In around-bottom flask under an inert atmosphere, dissolve ferrocene and butyryl chloride
in a suitable anhydrous solvent (e.g., dichloromethane).

o Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum
chloride, portion-wise with stirring.

o Allow the reaction to warm to room temperature and stir for several hours.
o Quench the reaction by carefully pouring it over ice and water.

o Extract the product with an organic solvent, wash the organic layer, dry it over an
anhydrous salt (e.g., MgSOa), and remove the solvent under reduced pressure to obtain
crude butyrylferrocene.

e Reduction (Clemmensen or Wolff-Kishner):

o The resulting butyrylferrocene is then reduced to n-butylferrocene. A common method is
the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-
Kishner reduction (using hydrazine and a strong base).

o Purification:
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o The crude n-butylferrocene is purified by column chromatography on silica gel or alumina,
eluting with a non-polar solvent such as hexane.

Logical Workflow

The following diagram illustrates the logical workflow from the fundamental properties of n-
butylferrocene to its characterization and applications.
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Caption: Logical workflow of n-butylferrocene properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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